molecular formula C14H15NO B1611088 3-ethoxy-N-phenylaniline CAS No. 43035-14-9

3-ethoxy-N-phenylaniline

Cat. No.: B1611088
CAS No.: 43035-14-9
M. Wt: 213.27 g/mol
InChI Key: ZZZQPNICTIZSQR-UHFFFAOYSA-N
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Description

3-Ethoxy-N-phenylaniline is an organic compound with the molecular formula C14H15NO It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a phenyl group, and an ethoxy group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-N-phenylaniline typically involves the reaction of aniline with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the ethoxy group is introduced to the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinone derivatives.

    Reduction: Reduction of this compound can lead to the formation of 3-ethoxy-N-cyclohexylaniline.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like nitric acid for nitration and halogens (chlorine, bromine) for halogenation are employed.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: 3-Ethoxy-N-cyclohexylaniline.

    Substitution: Nitro or halogenated derivatives of this compound.

Scientific Research Applications

3-Ethoxy-N-phenylaniline has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific therapeutic effects.

    Industry: It is utilized in the production of polymers, resins, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-phenylaniline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The ethoxy and phenyl groups contribute to its binding affinity and specificity, influencing its overall activity.

Comparison with Similar Compounds

    Aniline: The parent compound, which lacks the ethoxy and phenyl groups.

    N-Phenylaniline: Similar structure but without the ethoxy group.

    3-Methoxy-N-phenylaniline: Similar structure with a methoxy group instead of an ethoxy group.

Uniqueness: 3-Ethoxy-N-phenylaniline is unique due to the presence of both the ethoxy and phenyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

3-ethoxy-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-2-16-14-10-6-9-13(11-14)15-12-7-4-3-5-8-12/h3-11,15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZQPNICTIZSQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90544605
Record name 3-Ethoxy-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43035-14-9
Record name 3-Ethoxy-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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